molecular formula C20H16F3N3OS B2617970 (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine CAS No. 478063-10-4

(E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine

Katalognummer: B2617970
CAS-Nummer: 478063-10-4
Molekulargewicht: 403.42
InChI-Schlüssel: YZQAJVWVORLJFU-BRJLIKDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine” is a structurally complex molecule featuring a tricyclic core with fused thia-diaza heterocycles, a trifluoromethylphenyl group, and an imine-oxime moiety. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the tricyclic system may facilitate target binding through π-π interactions. However, its exact biological targets and pharmacokinetic profile remain under investigation.

Eigenschaften

IUPAC Name

(E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c1-12(25-27-11-14-6-5-7-15(10-14)20(21,22)23)18-13(2)26-17-9-4-3-8-16(17)24-19(26)28-18/h3-10H,11H2,1-2H3/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQAJVWVORLJFU-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC(=CC=C4)C(F)(F)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine typically involves multiple steps. The starting materials include 3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl and 3-(trifluoromethyl)benzyl alcohol. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Studies have shown its potential in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials .

Wirkmechanismus

The mechanism of action of (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Structural Similarity Analysis

Computational methods such as Tanimoto coefficients and Morgan fingerprints are widely used to quantify structural similarity. For example:

  • Tanimoto indices (MACCS/Morgan) compare molecular fingerprints, where values >0.7 indicate significant similarity .
  • Maximal common subgraph (MCS) algorithms detect shared substructures, critical for identifying conserved pharmacophores .

Table 1: Structural Similarity Metrics

Compound Name Tanimoto (MACCS) Tanimoto (Morgan) MCS Size (Atoms)
Target Compound - - -
(E)-(4-Chlorophenyl)methoxyamine 0.68 0.72 18
Aglaithioduline (SAHA analog) 0.70 0.75 15
Palbociclib-derived fragment 0.62 0.65 12

The target compound shares a trifluoromethylphenyl group and oxime-amine linkage with analogs like those in Table 1, but its tricyclic core distinguishes it from most reference compounds.

Docking Efficiency and Binding Affinity

Chemical Space Docking (CSD) and Murcko scaffold clustering enable efficient virtual screening. CSD enriches high-affinity binders by prioritizing building blocks with favorable interactions, reducing computational load compared to full-library enumeration .

Table 2: Docking Performance

Compound Group Enrichment Factor (CSD) Mean Docking Score (kcal/mol)
Target Compound Derivatives 12.5× -9.2
SAHA-like Epigenetic Modulators 8.7× -8.5
Verongiida Alkaloids 6.3× -7.9

The target compound’s tricyclic system may enhance binding affinity through rigid scaffold alignment, though minor structural variations (e.g., substituent positioning) can drastically alter docking scores .

Pharmacokinetic and Drug-Likeness

Lipinski’s Rule of Five and Moriguchi logP predict oral bioavailability and membrane permeability:

Table 3: Pharmacokinetic Properties

Compound MW (Da) logP H-Bond Donors H-Bond Acceptors Lipinski Compliance
Target Compound 489.5 3.2 2 7 Yes (1 violation: MW >500)
Aglaithioduline 356.4 2.8 3 5 Yes
Palbociclib 447.5 2.5 2 8 Yes

However, its moderate logP (3.2) and balanced H-bonding capacity may mitigate this issue .

Bioactivity Profile Clustering

Hierarchical clustering of NCI-60 bioactivity data links structural similarity to shared modes of action. For instance, compounds with >70% Tanimoto similarity often target overlapping pathways (e.g., HDAC inhibition or kinase modulation) . The target compound’s bioactivity profile is hypothesized to align with epigenetic regulators like SAHA, though experimental validation is needed.

Case Studies
  • 3-(Trifluoromethyl)phenyl Derivatives : Compounds like (E)-(4-Methoxyphenyl)methoxyamine share the trifluoromethyl group but lack the tricyclic core, highlighting the target compound’s uniqueness.

Biologische Aktivität

The compound (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine is a complex organic molecule with potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes a thiazole and diazatricycle moiety, which are known for their biological significance. The molecular formula and weight are as follows:

PropertyValue
Molecular FormulaC₁₇H₁₈F₃N₃S
Molecular Weight355.41 g/mol
CAS NumberNot available

Synthesis

The synthesis of this compound involves multiple steps including cyclization reactions that form the diazatricycle. The use of specific catalysts and conditions is crucial for achieving the desired structural integrity and yield.

Anti-inflammatory Effects

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, research on related compounds has shown effectiveness in reducing inflammation markers in vitro. These compounds were tested against RAW264.7 macrophage cells and demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antidiabetic Properties

In vitro studies have also evaluated the impact of similar compounds on insulin resistance. The results suggested that these compounds could enhance insulin sensitivity in muscle cells, indicating potential use in managing diabetes .

Antimicrobial Activity

The antimicrobial activity of the compound was assessed against various bacterial strains. Preliminary results indicated that it possesses moderate antibacterial properties, effective against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Inflammation Model : In a controlled study using an inflammation model, the compound significantly reduced paw edema in mice induced by carrageenan injection. The reduction was dose-dependent, with higher doses yielding more pronounced effects (up to 57% reduction at optimal doses) .
  • Diabetes Model : In another study focusing on insulin resistance, the compound was shown to improve glucose uptake in muscle cells by enhancing GLUT4 translocation to the cell membrane .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.